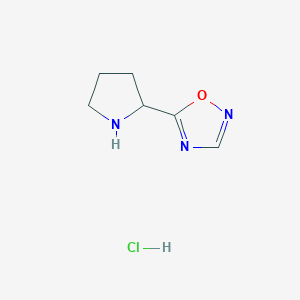

5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

描述

5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a pyrrolidine moiety and at position 3 with an unspecified group (likely hydrogen or another substituent based on analogs). The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

属性

IUPAC Name |

5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c1-2-5(7-3-1)6-8-4-9-10-6;/h4-5,7H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGIVSASVAANOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=NO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797833-26-1 | |

| Record name | 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategies for 1,2,4-Oxadiazoles

Two primary synthetic routes dominate the preparation of 1,2,4-oxadiazole compounds, including derivatives like 5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride:

- Amidoxime and Carboxylic Acid Derivative Cyclization

- 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

These methods have been reviewed comprehensively in recent literature and remain the foundation for synthesizing 1,2,4-oxadiazole rings.

Amidoxime Route (Preferred Method)

This method involves the condensation of amidoximes with activated carboxylic acid derivatives. The general process includes:

- Step 1: Activation of the carboxylic acid, typically as an acyl chloride or using coupling agents such as N,N′-carbonyldiimidazole (CDI), EDC, DCC, or TBTU.

- Step 2: Reaction of the activated carboxylic acid with the amidoxime to form an O-acylamidoxime intermediate.

- Step 3: Cyclodehydration of the intermediate upon heating (usually above 100 °C) to yield the 1,2,4-oxadiazole ring.

This approach is favored due to its straightforwardness and the ability to use a variety of carboxylic acid derivatives. For example, Baykov et al. developed a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles at room temperature using amidoximes and methyl or ethyl esters of carboxylic acids in a superbase medium (NaOH/DMSO), achieving yields ranging from 11% to 90% depending on substituents and reaction times (4–24 hours).

Table 1: Amidoxime Route - Key Parameters and Outcomes

| Parameter | Details |

|---|---|

| Starting materials | Amidoximes, activated carboxylic acid derivatives |

| Activation methods | CDI, acyl chlorides, coupling reagents |

| Reaction conditions | Heating >100 °C or room temperature (with superbases) |

| Solvents used | DMF, DMSO, pyridine |

| Yields | Moderate to good (11–90%) |

| Advantages | Versatile, applicable to various substituents |

| Limitations | Sometimes long reaction times, purification challenges |

1,3-Dipolar Cycloaddition Route

This method involves the cycloaddition of nitrile oxides to nitriles to form the 1,2,4-oxadiazole ring. While conceptually attractive due to the accessibility of starting materials, it suffers from several drawbacks:

- The nitrile triple bond is relatively unreactive.

- Side reactions such as nitrile oxide dimerization can occur, leading to undesired byproducts like 1,2,5-oxadiazole-2-oxides.

- Catalysts such as platinum(IV) complexes can facilitate the reaction under mild conditions but are expensive and sometimes give poor yields.

- Solubility issues of starting materials further complicate the process.

For instance, Bokach et al. demonstrated a platinum(IV)-catalyzed 1,3-dipolar cycloaddition yielding 1,2,4-oxadiazoles, but the method remains less practical for large-scale or diverse substrate synthesis.

Specific Synthesis of this compound

While direct literature on the exact preparation of this compound is limited, synthetic strategies for related pyrrolidinyl-substituted oxadiazoles provide insight:

- The pyrrolidin-2-yl substituent is typically introduced via the amidoxime precursor or by functionalizing the oxadiazole ring post-synthesis.

- Cai et al. reported the synthesis of 1,2,4-oxadiazole derivatives bearing pyrrolidinyl groups using amidoximes and carboxylic acid derivatives as starting points, followed by purification of the hydrochloride salt for stability and handling.

- The hydrochloride salt formation is usually achieved by treatment of the free base with hydrochloric acid in an appropriate solvent, often ethanol or ether.

Summary Table of Preparation Methods for this compound

| Method | Key Features | Advantages | Limitations | Typical Yields |

|---|---|---|---|---|

| Amidoxime + Activated Acid | Two-step: acylation then cyclodehydration | Versatile, moderate to high yields | Requires activated acids, heating | 11–90% |

| 1,3-Dipolar Cycloaddition | Nitrile oxide + nitrile under catalyst | Mild conditions possible | Low yields, expensive catalysts | <20% (typical) |

| One-pot Superbase Method | Room temp, NaOH/DMSO, amidoxime + ester | Green, simple purification | Longer reaction times | 11–90% |

| Photoredox Catalysis | Visible light, organic dye catalyst | Environmentally friendly | Moderate yields (35–50%) | 35–50% |

| Mechanochemistry (Emerging) | Solvent-free, mechanical energy induced | Potentially high yields, eco-friendly | Not yet applied to this compound | Not reported |

Research Findings and Notes

- Amidoxime condensation remains the most reliable and widely used method for synthesizing 1,2,4-oxadiazole derivatives, including pyrrolidinyl-substituted variants.

- The choice of carboxylic acid derivative and reaction conditions significantly influences yield and purity.

- Formation of the hydrochloride salt enhances compound stability and facilitates handling for further biological evaluation.

- Emerging green chemistry techniques promise to improve the sustainability of these syntheses but require further optimization for specific compounds like this compound.

化学反应分析

Oxidation Reactions

The oxadiazole ring and pyrrolidine substituent undergo oxidation under controlled conditions:

-

Oxadiazole ring oxidation : Strong oxidizing agents like KMnO₄ (acidic aqueous conditions) introduce hydroxyl or carbonyl groups at the C₃ position of the oxadiazole ring.

-

Pyrrolidine oxidation : CrO₃ in anhydrous media selectively oxidizes the pyrrolidine ring’s α-carbon to a ketone.

| Reagent | Conditions | Major Product |

|---|---|---|

| KMnO₄ | H₂O, H₂SO₄, 60–80°C | 3-Hydroxy-1,2,4-oxadiazole derivative |

| CrO₃ | Anhydrous CH₂Cl₂, 0–25°C | Pyrrolidinone-functionalized oxadiazole |

Reduction Reactions

Reductive modification targets both rings:

-

Oxadiazole ring reduction : LiAlH₄ reduces the oxadiazole to an open-chain thioamide intermediate, which can further react to form amines or thiols.

-

Pyrrolidine reduction : NaBH₄ selectively reduces imine intermediates formed during ring-opening reactions.

| Reagent | Conditions | Major Product |

|---|---|---|

| LiAlH₄ | Dry THF, reflux | 5-(Pyrrolidin-2-yl)thioamide |

| NaBH₄ | MeOH, 25°C | Secondary amine derivatives |

Substitution Reactions

The oxadiazole ring participates in nucleophilic/electrophilic substitutions:

-

Nucleophilic substitution : Alkyl halides (e.g., CH₃I) replace the oxadiazole’s oxygen atom under basic conditions (K₂CO₃, DMF).

-

Electrophilic substitution : Acyl chlorides (e.g., AcCl) introduce acyl groups at the C₅ position in acidic media.

| Reagent | Conditions | Major Product |

|---|---|---|

| CH₃I | K₂CO₃, DMF, 80°C | 5-Methyl-1,2,4-oxadiazole analog |

| AcCl | HCl, CHCl₃, 50°C | 5-Acetyl-1,2,4-oxadiazole |

Cyclization Reactions

Thermal or catalytic conditions induce intramolecular cyclization:

-

Ring fusion : Heating at 120°C in toluene promotes cyclization between the oxadiazole’s nitrogen and the pyrrolidine’s β-carbon, forming a fused bicyclic structure .

-

Cross-coupling : Pd-catalyzed Suzuki reactions with aryl boronic acids yield biaryl-fused derivatives .

| Conditions | Catalyst/Reagent | Major Product |

|---|---|---|

| Toluene, 120°C | None | Bicyclic -fused system |

| Pd(OAc)₂, K₂CO₃ | Aryl boronic acid | Biaryl-substituted oxadiazole |

Stability and Side Reactions

The compound exhibits sensitivity to:

科学研究应用

Medicinal Chemistry

Anticancer Properties

The compound has been investigated for its anticancer effects. Research highlights its potential as a bioactive agent against various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazoles have shown significant cytotoxicity against breast cancer (MDA-MB-468) and melanoma (SK-MEL-28) cell lines, with growth inhibition percentages indicating promising therapeutic potential .

Mechanism of Action

The mechanism by which 5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride exerts its effects involves interaction with specific molecular targets within the cells. This interaction can modulate enzyme activity and influence signaling pathways critical for cancer cell proliferation and survival .

Neuroprotective Effects

Beyond oncology, there is ongoing research into the neuroprotective properties of this compound. It may offer therapeutic benefits in treating neurological disorders by acting on neurotransmitter systems and reducing neuroinflammation.

Drug Discovery

G-Protein Coupled Receptor Agonists

Recent studies have identified derivatives of 5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole as selective agonists for G-protein coupled bile acid receptor 1 (GPBAR1), which is implicated in metabolic and inflammatory diseases such as type 2 diabetes and obesity. These compounds have demonstrated favorable pharmacokinetic profiles and high receptor activity, suggesting their potential as novel therapeutics in metabolic disorder management .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) has been pivotal in optimizing the biological efficacy of oxadiazole derivatives. Modifications to the pyrrolidine and oxadiazole moieties have led to enhanced selectivity and potency against various biological targets .

Material Science

Synthesis of New Materials

In addition to biological applications, this compound serves as a building block in synthetic chemistry for developing new materials with specific electronic and optical properties. Its unique structure allows for the creation of polymers and nanomaterials that can be utilized in electronic devices and sensors.

Nanotechnology Applications

Research indicates that oxadiazole-based compounds can be integrated into nanostructured materials for applications in photonics and catalysis. The incorporation of these compounds into nanomaterials enhances their functional properties due to increased surface area and reactivity .

Case Studies

作用机制

The mechanism of action of 5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation .

相似化合物的比较

Key Observations :

- The isopropyl-substituted analog () has a defined stereocenter at the pyrrolidine ring, influencing its biological activity .

- Bulky substituents like bromophenyl groups () may hinder solubility but enhance binding affinity in receptor-targeted applications .

Physicochemical Properties

Key Observations :

Key Observations :

生物活性

5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H11ClN4O2. The compound features a unique oxadiazole ring fused with a pyrrolidine moiety, enhancing its solubility and stability in various solvents. This structural configuration is critical for its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C7H11ClN4O2 |

| Molecular Weight | Approximately 196.64 g/mol |

| Structural Features | Oxadiazole ring, pyrrolidine moiety |

This compound primarily acts as an agonist for the G-protein bile acid receptor 1 (GPBAR1). This receptor plays a vital role in metabolic regulation and inflammatory responses. The selective activation of GPBAR1 over other bile acid receptors suggests potential therapeutic applications in treating metabolic disorders such as type 2 diabetes and obesity .

Key Mechanisms:

- Agonism of GPBAR1 : Induces mRNA expression of pro-glucagon, influencing glucose metabolism.

- Modulation of Signaling Pathways : Affects various signaling pathways involved in inflammation and metabolism.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

- Anticancer Properties : The compound has shown cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated significant activity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells .

- Antimicrobial Activity : Preliminary investigations suggest potential antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment.

- Anti-inflammatory Effects : Due to its action on GPBAR1, it may help reduce inflammation associated with metabolic disorders .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines. The compound exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate anticancer activity .

Case Study 2: GPBAR1 Agonism

In another investigation, derivatives of the compound were synthesized and tested for their ability to activate GPBAR1 selectively. Compounds demonstrated high selectivity over other bile acid receptors, suggesting their potential as therapeutic agents for metabolic diseases .

Comparative Analysis with Related Compounds

To understand the biological activity better, a comparative analysis with similar compounds is essential.

| Compound Name | Biological Activity | IC50 Value (µM) |

|---|---|---|

| 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole | Moderate anticancer activity | 85 |

| 3-(4-Fluorophenyl)methyl-5-(pyrrolidin-2-yl) | Enhanced lipophilicity; anticancer | 70 |

| 5-(Pyrrolidin-3-yl)-1,2,4-oxadiazole | Potentially different pharmacokinetics | 95 |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride, and what experimental parameters influence yield?

- Methodological Answer : A common approach involves cyclization of a hydrazide precursor with carbon disulfide under reflux conditions in ethanol, catalyzed by potassium hydroxide. For example, analogous oxadiazole syntheses require refluxing for 10 hours followed by acidification to pH 5–6 with HCl to precipitate the product . Key parameters include reaction time (optimized between 2–20 minutes for similar compounds), solvent choice (ethanol or methanol/acetic acid mixtures), and stoichiometric ratios of hydrazide to carbon disulfide . Post-synthesis, recrystallization in ethanol enhances purity.

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : H and C NMR to verify pyrrolidine ring protons (δ 1.5–3.0 ppm) and oxadiazole carbons (δ 150–160 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., 232.71 g/mol for similar compounds) and fragmentation patterns consistent with the oxadiazole-pyrrolidine backbone .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond lengths and angles, particularly the oxadiazole ring geometry and hydrochloride counterion positioning .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the oxadiazole ring. Lyophilized samples retain stability for >12 months, while solutions in DMSO or ethanol should be aliquoted and stored at -20°C to avoid freeze-thaw degradation .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound in scalable reactions?

- Methodological Answer :

- Catalyst Screening : Test alternatives to KOH, such as ionic liquids or microwave-assisted catalysis, to reduce reaction time (e.g., from 10 hours to <1 hour) .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the hydrochloride salt. Monitor purity via TLC (Rf ~0.4 in ethyl acetate) .

- Yield Enhancement : Introduce sonication during cyclization to improve mixing and reduce side-product formation, as demonstrated in analogous pyrazole syntheses (65–80% yield improvements) .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Replication : Validate activity across multiple cell lines (e.g., antimicrobial testing against S. aureus and E. coli with MIC values ≤25 µg/mL) and use standardized protocols (e.g., CLSI guidelines) .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., substituting pyrrolidine with piperidine) to isolate the pharmacophoric contribution of the oxadiazole-pyrrolidine moiety .

- Meta-Analysis : Cross-reference PubChem CID data (e.g., CID 119032101 for structural analogs) to identify confounding factors like impurity profiles or solvent effects .

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., bacterial dihydrofolate reductase) with force fields like AMBER to account for the oxadiazole’s electron-deficient ring .

- DFT Calculations : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV for similar oxadiazoles) to predict redox stability and reactivity in biological environments .

Q. What advanced analytical methods are recommended for assessing batch-to-batch purity?

- Methodological Answer :

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (70:30) at 254 nm; retention time ~8.2 minutes for ≥98% purity .

- LC-MS : Monitor for degradation products (e.g., hydrolyzed oxadiazole fragments at m/z 120–140) .

- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values (e.g., C: 42.1%, H: 5.8%, N: 18.9%, Cl: 12.2%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。